molecular formula C21H26N2O5 B4814626 1-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide

1-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B4814626
M. Wt: 386.4 g/mol
InChI Key: VIHZVRKHEPOGRV-UHFFFAOYSA-N
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Description

This compound features a coumarin (2H-chromen-2-one) core substituted with a methoxy group at position 7 and methyl groups at positions 4 and 6. The coumarin moiety is linked via a propanoyl chain to a piperidine-4-carboxamide group. The molecular formula includes C21H24N2O5 (estimated based on structural components), with a molecular weight of approximately 408.43 g/mol (calculated from substructures in ).

Properties

IUPAC Name

1-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-12-15-4-6-17(27-3)13(2)19(15)28-21(26)16(12)5-7-18(24)23-10-8-14(9-11-23)20(22)25/h4,6,14H,5,7-11H2,1-3H3,(H2,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHZVRKHEPOGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Coumarin Derivatives

Compound 11 ()
  • Structure: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one.
  • Key Differences: Coumarin substituents: 6-hydroxy (vs. 7-methoxy, 4,8-dimethyl in the target compound). Linked group: Thiazolidinone-thienopyrimidinone (vs. propanoyl-piperidine-carboxamide).
  • Implications: The 6-hydroxy group may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the methoxy group. The thienopyrimidinone moiety could confer distinct electronic properties vs. the piperidine-carboxamide’s basicity.
Coumarin Fragment in
  • Structure : 3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl).
  • Relation : This fragment matches the coumarin core of the target compound. Substituents (methoxy, methyl) suggest increased lipophilicity compared to simpler coumarins (e.g., 7-hydroxycoumarin).

Carboxamide-Containing Analogs

N3-Aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamides ()
  • Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide.
  • Key Differences :
    • Core structure: Naphthyridine (vs. coumarin).
    • Carboxamide position: Attached to naphthyridine (vs. piperidine).
  • Implications :
    • Naphthyridines exhibit different π-π stacking and hydrogen-bonding profiles compared to coumarins.
    • The adamantyl group may enhance steric bulk and membrane permeability.
Benzamide Derivatives ()
  • Example: N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide.
  • Key Differences: Peptide-like backbone (vs. rigid coumarin-propanoyl-piperidine). Polar cyanomethoxy and hydroxy groups (vs. lipophilic methyl/methoxy).

Structural and Physicochemical Comparison Table

Compound Core Structure Key Substituents Linked Group Molecular Weight (g/mol)
Target Compound Coumarin 7-OCH3, 4,8-CH3 Propanoyl-piperidine-carboxamide ~408.43
, Compound 11 Coumarin 6-OH Thiazolidinone-thienopyrimidinone ~432.44 (estimated)
, Compound 67 Naphthyridine Adamantyl, pentyl Carboxamide 422.57
, Entry 13 Benzamide Cyanomethoxy, hydroxy Peptide-like chain ~495.55 (estimated)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide

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